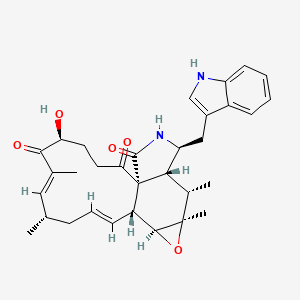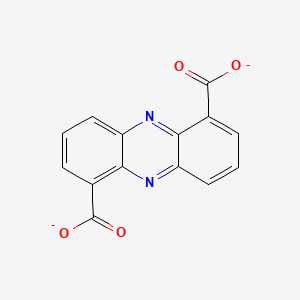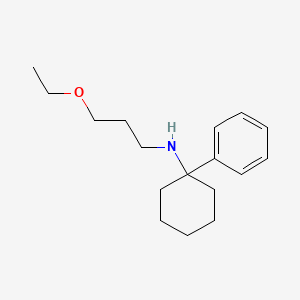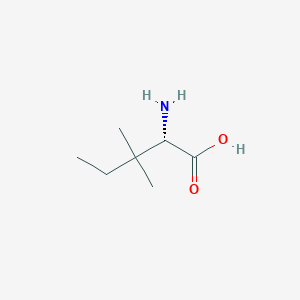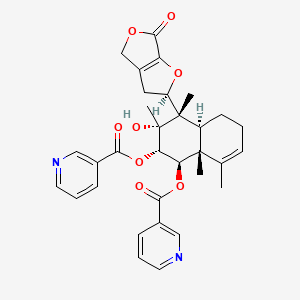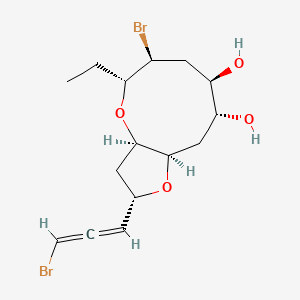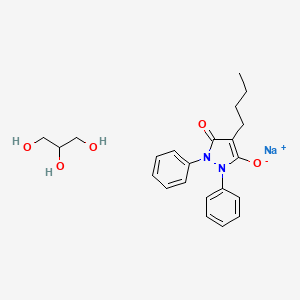
Phenbutazone sodium glycerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenbutazone sodium glycerate is a derivative of phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID). It is primarily used for its anti-inflammatory, antipyretic, and analgesic properties. Phenylbutazone was initially introduced for the treatment of rheumatoid arthritis and other inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenbutazone sodium glycerate involves the reaction of phenylbutazone with sodium glycerate. The process typically requires controlled conditions to ensure the stability and purity of the final product. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to maintain the desired reaction environment .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Phenbutazone sodium glycerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .
Scientific Research Applications
Phenbutazone sodium glycerate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: The compound is utilized in biological research to investigate its effects on cellular processes and inflammation.
Medicine: this compound is studied for its potential therapeutic applications in treating inflammatory diseases and pain management.
Mechanism of Action
Phenbutazone sodium glycerate is compared with other similar compounds such as:
Phenylbutazone: The parent compound with similar anti-inflammatory properties.
Oxyphenbutazone: A metabolite of phenylbutazone with similar therapeutic effects.
Indomethacin: Another NSAID with comparable anti-inflammatory and analgesic properties
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its glycerate moiety enhances its solubility and bioavailability compared to phenylbutazone .
Comparison with Similar Compounds
- Phenylbutazone
- Oxyphenbutazone
- Indomethacin
- Rofecoxib
Properties
CAS No. |
34214-49-8 |
|---|---|
Molecular Formula |
C22H27N2NaO5 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
sodium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate;propane-1,2,3-triol |
InChI |
InChI=1S/C19H20N2O2.C3H8O3.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;4-1-3(6)2-5;/h4-13,22H,2-3,14H2,1H3;3-6H,1-2H2;/q;;+1/p-1 |
InChI Key |
TVGNJNYKOTWAJQ-UHFFFAOYSA-M |
SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].C(C(CO)O)O.[Na+] |
Canonical SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].C(C(CO)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


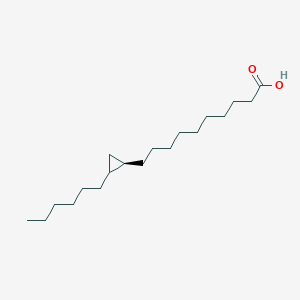
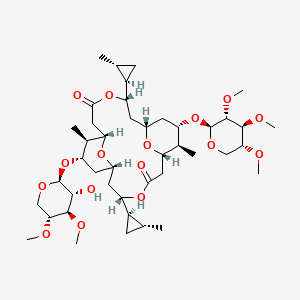



![1-(3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B1260418.png)
![4-Hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B1260422.png)
